molecular formula C20H16O2 B1299554 1-(4-Phenoxyphenyl)-2-phenylethanone CAS No. 3669-48-5

1-(4-Phenoxyphenyl)-2-phenylethanone

Cat. No. B1299554
CAS RN: 3669-48-5
M. Wt: 288.3 g/mol
InChI Key: VCMKHEUGFIWHAJ-UHFFFAOYSA-N
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Description

1-(4-Phenoxyphenyl)-2-phenylethanone is a chemical compound with the molecular formula C14H12O2 . It has an average mass of 212.244 Da and a monoisotopic mass of 212.083725 Da .


Molecular Structure Analysis

The molecular structure of 1-(4-Phenoxyphenyl)-2-phenylethanone consists of a phenyl group attached to an ethanone group, which is further connected to a phenoxyphenyl group . The compound has a similar structure to 2-(4-Phenoxyphenyl)-1-phenylethanone, which has a molecular formula of C20H16O2 .


Physical And Chemical Properties Analysis

1-(4-Phenoxyphenyl)-2-phenylethanone is a chemical compound with the molecular formula C14H12O2 . It has an average mass of 212.244 Da and a monoisotopic mass of 212.083725 Da .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Summary:

1-(4-Phenoxyphenyl)-2-phenylethanone has been investigated for its potential as a drug candidate. Researchers have explored its pharmacological properties, including its interactions with biological targets.

Methods of Application:

  • In Vitro Assays : Researchers have tested its activity against specific cell lines using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assays .

Results:

  • Antiproliferative Activity : 3-(4-(4-phenoxyphenyl)-1H-1,2,3-triazol-1-yl)benzo[d]isoxazole exhibited potent antiproliferative activity against MV4-11 cells (IC50 of 2 μM) .

Biological Activity

Summary:

Exploring its effects on biological systems.

Methods of Application:

Results:

  • Neurotoxicity Study : Investigating the neurotoxic potential of a related pyrazoline derivative .

properties

IUPAC Name

1-(4-phenoxyphenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O2/c21-20(15-16-7-3-1-4-8-16)17-11-13-19(14-12-17)22-18-9-5-2-6-10-18/h1-14H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMKHEUGFIWHAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367884
Record name 1-(4-phenoxyphenyl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Phenoxyphenyl)-2-phenylethanone

CAS RN

3669-48-5
Record name 1-(4-phenoxyphenyl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Gu, Z Zhang, YE Wang, Z Dai, Y Yuan… - The Journal of …, 2021 - ACS Publications
Chemoselective deprotonative functionalization of benzylic C–H bonds is challenging, because the arene ring contains multiple aromatic C(sp 2 )–H bonds, which can be competitively …
Number of citations: 19 pubs.acs.org

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